N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide is a heterocyclic organic compound featuring a benzothiazole core fused to a pyrrole ring system. The structure includes a 2-methoxyethyl substituent at the pyrrole nitrogen, methyl groups at positions 4 and 5 of the pyrrole, and a 3-chlorobenzamide moiety at position 2.
Properties
Molecular Formula |
C23H22ClN3O2S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-chlorobenzamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-15(2)27(11-12-29-3)21(26-22(28)16-7-6-8-17(24)13-16)20(14)23-25-18-9-4-5-10-19(18)30-23/h4-10,13H,11-12H2,1-3H3,(H,26,28) |
InChI Key |
FYCZPRAUTIHFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name (CAS) | Core Structure | Key Substituents |
|---|---|---|
| N-[3-(1,3-Benzothiazol-2-yl)-1-(2-Methoxyethyl)-4,5-Dimethyl-1H-Pyrrol-2-yl]-3-Chlorobenzamide | Benzothiazole-Pyrrole Hybrid | 2-Methoxyethyl, 4,5-Dimethyl, 3-Chlorobenzamide |
| N-([1,3]Dioxolo[4,5-f][1,3]Benzothiazol-6-yl)-4-(2,5-Dioxopyrrolidin-1-yl)Benzamide (892857-75-9) | Dioxolo-Benzothiazole | 4-(2,5-Dioxopyrrolidin-1-yl)Benzamide |
| 2-[(5-Methyl-2-Oxo-1H-Pyrimidin-6-yl)Sulfanyl]-N-(1,3-Thiazol-2-yl)Acetamide (898445-90-4) | Pyrimidine-Thiazole Hybrid | 5-Methyl-2-Oxopyrimidine Sulfanyl, Thiazol-2-yl Acetamide |
| 2-[[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Thio]-N-Ethyl-N-(2-Methyl-2-Propen-1-yl)Acetamide (1001611-13-7) | Triazole-Chlorophenyl Hybrid | 2-Chlorophenyl Triazole Thio, Ethyl/Propenyl Acetamide |
Key Observations:
Benzothiazole vs. Dioxolo-Benzothiazole : The compound 892857-75-9 replaces the pyrrole ring in the target molecule with a dioxolo-fused benzothiazole system. This modification likely enhances electron density and alters binding interactions in biological systems compared to the pyrrole-benzothiazole hybrid .
Substituent Variations: The target molecule’s 3-chlorobenzamide group is absent in 898445-90-4 and 1001611-13-7, which instead feature pyrimidine or triazole-linked acetamide chains. These differences may influence solubility and target selectivity.
The dioxolo group in 892857-75-9 may confer improved metabolic stability compared to the methoxyethyl group in the target compound.
Limitations of Available Data
The evidence provided lacks quantitative data (e.g., IC50 values, solubility, or crystallographic parameters) for the target compound or its analogs. For instance:
- Biological Activity : The pharmacological profiles of the listed compounds remain uncharacterized in the provided sources.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a unique molecular structure that integrates benzothiazole and pyrrole functionalities. Its molecular formula is with a molecular weight of approximately 385.5 g/mol. The presence of the benzothiazole moiety is significant as it is often linked to various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1144440-36-7 |
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The benzothiazole component is known for its ability to inhibit bacterial growth and has been associated with various antimicrobial mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It can inhibit enzymes critical for bacterial survival.
Anticancer Activity
Research has shown that this compound may also possess anticancer properties. The following mechanisms have been proposed:
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, inhibiting tumor growth.
The precise mechanism of action involves interaction with specific molecular targets within the cells. The benzothiazole moiety plays a crucial role in modulating cellular signaling pathways by:
- Inhibiting Kinase Activity : This may affect pathways involved in cell proliferation and survival.
- Modulating Reactive Oxygen Species (ROS) : It can alter ROS levels, influencing cellular stress responses.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy : A study demonstrated that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anticancer Activity in vitro : In vitro tests on human cancer cell lines showed a reduction in viability by over 50% at concentrations of 10 µM after 48 hours.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 8 HeLa (Cervical Cancer) 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
